molecular formula C12H13NO B8409204 5-Isopropoxyquinoline

5-Isopropoxyquinoline

Cat. No.: B8409204
M. Wt: 187.24 g/mol
InChI Key: VZIDRHAEEIMARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropoxyquinoline is a substituted isoquinoline derivative featuring an isopropoxy (-OCH(CH₃)₂) group at the 5-position of the isoquinoline scaffold. This modification confers distinct physicochemical properties, including altered solubility, reactivity, and biological activity compared to unmodified isoquinoline.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-propan-2-yloxyquinoline

InChI

InChI=1S/C12H13NO/c1-9(2)14-12-7-3-6-11-10(12)5-4-8-13-11/h3-9H,1-2H3

InChI Key

VZIDRHAEEIMARG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 5-isopropoxyquinoline with key analogues based on substituent type, molecular weight, solubility, and applications:

Compound Substituent Molecular Weight Solubility Key Properties/Applications References
This compound -OCH(CH₃)₂ 187.24 g/mol Moderate in organic solvents Potential intermediate in drug synthesis
5-Bromoisoquinoline -Br 208.03 g/mol Low in water; soluble in DCM Used in cross-coupling reactions (e.g., Suzuki)
5-Chloroisoquinoline -Cl 163.62 g/mol Insoluble in water Building block for agrochemicals/pharmaceuticals
5-Nitroisoquinoline -NO₂ 174.16 g/mol Low solubility in polar solvents High reactivity in reduction reactions
5-Aminoisoquinoline -NH₂ 144.17 g/mol Slight solubility in ethanol Precursor for dyes and coordination complexes
5-Methoxyisoquinoline -OCH₃ 159.18 g/mol Soluble in methanol/ethanol Electron-donating group enhances stability
Isoquinoline-5-sulfonic Acid -SO₃H 209.22 g/mol High water solubility Used in catalysis and ionic liquids
5-(1,3-Dioxolan-2-yl)isoquinoline -O-(dioxolane) 201.22 g/mol Soluble in THF/DMF Protective group in multistep syntheses

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